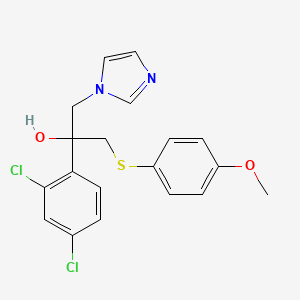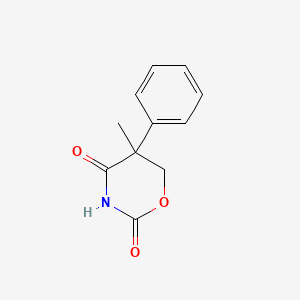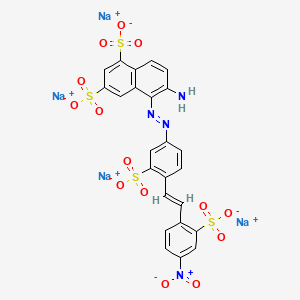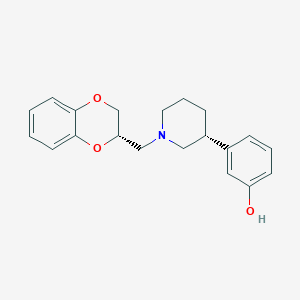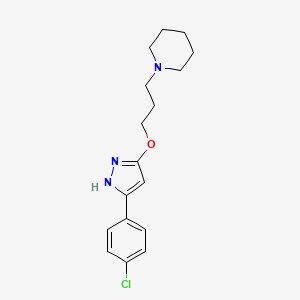
Piperidine, 1-((3-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)propyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperidine, 1-((3-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)propyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. It features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of a 4-chlorophenyl group attached to the pyrazole ring adds to its structural complexity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-((3-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)propyl)- can be achieved through a multi-step process. One common method involves the reaction of 3-piperidinopropanol with sodium hydride in an aprotic polar solvent, followed by further reaction with 3-(4-chlorophenyl)propyl mesylate . This method ensures the formation of the desired compound with high yield and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities for various applications.
化学反应分析
Types of Reactions
Piperidine, 1-((3-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)propyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the piperidine or pyrazole rings.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are typically mild to moderate, ensuring the stability of the compound during the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
Piperidine, 1-((3-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)propyl)- has a wide range of scientific research applications:
作用机制
The mechanism of action of Piperidine, 1-((3-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)propyl)- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
相似化合物的比较
Similar Compounds
Uniqueness
Piperidine, 1-((3-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)propyl)- is unique due to its specific structural features, including the combination of a piperidine ring, a pyrazole ring, and a 4-chlorophenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
86871-46-7 |
|---|---|
分子式 |
C17H22ClN3O |
分子量 |
319.8 g/mol |
IUPAC 名称 |
1-[3-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]propyl]piperidine |
InChI |
InChI=1S/C17H22ClN3O/c18-15-7-5-14(6-8-15)16-13-17(20-19-16)22-12-4-11-21-9-2-1-3-10-21/h5-8,13H,1-4,9-12H2,(H,19,20) |
InChI 键 |
IJKMZKAORXPIKH-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CCCOC2=NNC(=C2)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



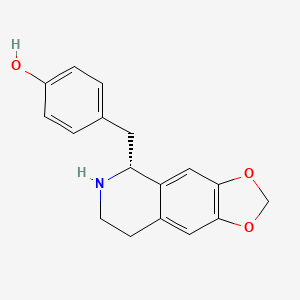

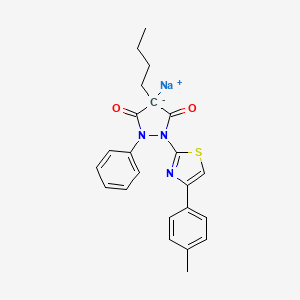
![[(2R)-2-[[2-(heptanoyloxymethyl)-2-(hydroxymethyl)-3-undecanoyloxypropoxy]methyl]-2-(hydroxymethyl)-3-nonanoyloxypropyl] (2R)-2-hexyldecanoate](/img/structure/B15192267.png)

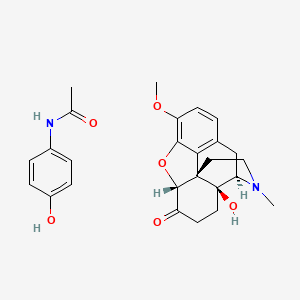
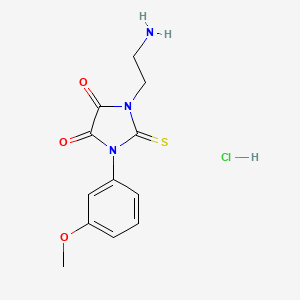

![3-[4-methoxy-3-[[4-(trifluoromethyl)phenyl]methylcarbamoyl]phenyl]-2-methylsulfanylpropanoic acid](/img/structure/B15192325.png)
